molecular formula C8H16N2O2S B2617841 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 688020-17-9

2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2617841
CAS No.: 688020-17-9
M. Wt: 204.29
InChI Key: LFHWVCNZGTVNBE-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of piperidine synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structure and functional groups .

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione in lab experiments is that it is a synthetic compound that can be easily synthesized using a variety of methods. Additionally, this compound has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in a variety of research applications. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, as preliminary studies have shown that it may have neuroprotective effects. Another potential direction is to investigate its potential as an anti-cancer agent, as in vitro studies have shown that it exhibits anti-cancer activity. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective treatments for a variety of diseases.

Scientific Research Applications

2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione has been studied for its potential use in a variety of scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a potential treatment for diabetes. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. Additionally, this compound has been shown to exhibit anti-cancer activity in vitro, making it a promising candidate for further investigation as an anti-cancer agent. Finally, this compound has been shown to have potential as a treatment for diabetes, as it has been shown to improve insulin sensitivity in animal models.

Properties

IUPAC Name

2-piperidin-4-yl-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c11-13(12)7-1-6-10(13)8-2-4-9-5-3-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHWVCNZGTVNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688020-17-9
Record name 2-(piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20% Palladium hydroxide (100 mg) was added to the methanol solution (5 mL) containing 4-(1,1-dioxo-1λ6-isothiazolidin-2-yl)-1-benzylpiperidine (252 mg) at 0° C., followed by stirring at room temperature for 5 hrs. under a hydrogen atmosphere. The reaction mixture was filtered to remove the palladium catalyst, followed by concentration under reduced pressure to give the title compound.
Name
4-(1,1-dioxo-1λ6-isothiazolidin-2-yl)-1-benzylpiperidine
Quantity
252 mg
Type
reactant
Reaction Step One
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100 mg
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catalyst
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Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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